molecular formula C5H7Cl2NS B2468800 2-Chloro-4-methylthiophen-3-amine hydrochloride CAS No. 848252-38-0

2-Chloro-4-methylthiophen-3-amine hydrochloride

Cat. No. B2468800
M. Wt: 184.08
InChI Key: HZKWXXHVCMFEQO-UHFFFAOYSA-N
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Patent
US07179830B2

Procedure details

400 mg of 2-chloro-4-methyl-3-trifluoroacetylaminothiophene were admixed with 1.5 ml of hydrazine hydrate and then stirred at 50° C. for one hour. The mixture was admixed with water, the solution was extracted using ethyl acetate and the organic phase was washed once with dilute acetic acid and once more with water. After the organic phase had been dried over sodium sulfate, it was made strongly acidic using hydrogen chloride-saturated diethyl ether, and the solvent was distilled off on a Rotavapor under reduced pressure. After distilling off to a substantial extent, the mixture was admixed again with ethyl acetate and the solvent was again distilled off, in the course of which brown-colored crystals separated out. The solid was filtered off rapidly and transferred to a desiccator for drying over diphosphorus pentoxide.
Name
2-chloro-4-methyl-3-trifluoroacetylaminothiophene
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:3][CH:4]=[C:5]([CH3:14])[C:6]=1[NH:7]C(=O)C(F)(F)F.O.NN>O>[ClH:1].[NH2:7][C:6]1[C:5]([CH3:14])=[CH:4][S:3][C:2]=1[Cl:1] |f:1.2,4.5|

Inputs

Step One
Name
2-chloro-4-methyl-3-trifluoroacetylaminothiophene
Quantity
400 mg
Type
reactant
Smiles
ClC=1SC=C(C1NC(C(F)(F)F)=O)C
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at 50° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the solution was extracted
WASH
Type
WASH
Details
the organic phase was washed once with dilute acetic acid and once more with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the organic phase had been dried over sodium sulfate, it
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off on a Rotavapor under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
After distilling off to a substantial extent
DISTILLATION
Type
DISTILLATION
Details
the solvent was again distilled off, in the course of which brown-colored crystals
CUSTOM
Type
CUSTOM
Details
separated out
FILTRATION
Type
FILTRATION
Details
The solid was filtered off rapidly
CUSTOM
Type
CUSTOM
Details
transferred to a desiccator
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
for drying over diphosphorus pentoxide

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
Cl.NC1=C(SC=C1C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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